5,7-dichlorobenzofuran-2-carboxylic Acid
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Overview
Description
5,7-Dichlorobenzofuran-2-carboxylic acid is an organic compound with the molecular formula C9H4Cl2O3 . It has a molecular weight of 231.03 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . The synthesis typically involves the reaction of salicylaldehydes with haloacetates followed by cyclization of formylphenoxyacetic acid derivatives intermediates . The cyclizations are usually carried out in an alcoholic solution in the presence of a basic catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring substituted with two chlorine atoms and a carboxylic acid group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Scientific Research Applications
Production and Synthesis
5,7-dichlorobenzofuran-2-carboxylic Acid and related compounds have been the focus of various synthesis and production studies. Dutta, Wu, and Mascal (2015) detailed the production of acid chloride derivatives from biomass-derived precursors, highlighting their potential in biofuel and polymer industries (Dutta, Wu, & Mascal, 2015). Similarly, Jia et al. (2019) discussed the one-pot enzyme cascade for synthesizing furan carboxylic acids from 5-hydroxymethylfurfural, emphasizing their importance in pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).
Molecular Interactions
On the molecular level, Jin et al. (2011) studied hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives, which shed light on the binding interactions of compounds like this compound (Jin, Zhang, Liu, Wang, He, Shi, & Lin, 2011).
Industrial Applications
The potential industrial applications of related compounds were also highlighted in several studies. For instance, Wang, Gong, and He (2020) explored the biosynthesis of furan-based carboxylic acids and their application in industries due to improved substrate tolerance of certain bacterial strains (Wang, Gong, & He, 2020). Zhang et al. (2020) discussed the biocatalytic production of furan carboxylic acids, emphasizing their usefulness in various industries (Zhang, Wang, Li, Guo, Zong, & Li, 2020).
Safety and Hazards
Properties
IUPAC Name |
5,7-dichloro-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAWXUWCWNETHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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